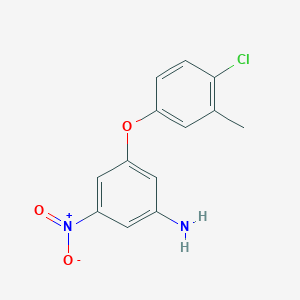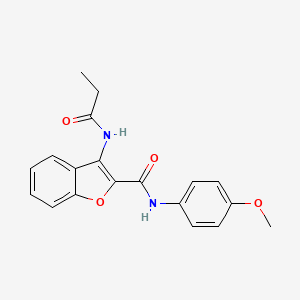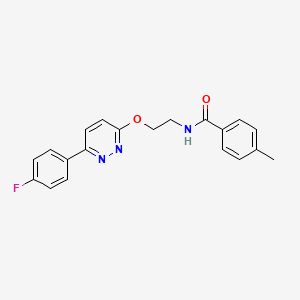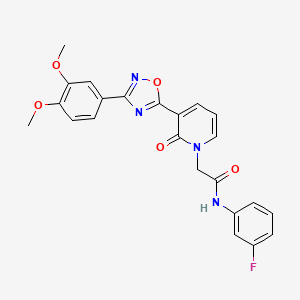
N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound you mentioned is a derivative of piperidine, with additional functional groups attached.Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学的研究の応用
Antioxidant Properties and Treatment Potential for Age-Related Diseases
N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide analogues have shown promising antioxidant properties by incorporating free radical scavenger and chelating groups. These compounds demonstrate significant binding affinity for ions like Cu(1+), Cu(2+), Fe(2+), Fe(3+), and Zn(2+), but not for Ca(2+) or Mg(2+). In vitro studies across various human cell lines, including lens epithelial, retinal pigmented epithelial, and hippocampal astrocyte cells, have indicated that these analogues, especially those with free radical scavenger groups, protect against cell viability decrease and glutathione level reductions induced by hydrogen peroxide. Moreover, compounds with chelating groups have shown protection against hydroxyl radicals generated by the Fenton reaction. These findings suggest their potential as preventive treatments for cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Hongxiao Jin, J. Randazzo, Peng Zhang, P. Kador, 2010).
Antibacterial, Antifungal, and Anthelmintic Activity
A series of N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. These compounds have shown significant biological activities, with molecular docking studies revealing that active compounds exhibit similar binding poses as standards. This correlation between binding energy and observed in vitro data for active compounds highlights their potential as antibacterial, antifungal, anthelmintic, and fingerprint agents, especially in the detection of latent fingerprints on various surfaces (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).
Supramolecular Structures and Binding Studies
The structural analysis of N,N-dimethyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-sulfonamide and its isomers has provided insights into their hydrogen-bonding arrangements. These studies have highlighted the significance of the 4-aminopyridine-3-sulfonamide moiety, which is conserved across molecules by intramolecular N-H...O hydrogen bonds and C-H...O interactions. The supramolecular structures formed by these compounds, through intermolecular N-H...N and N-H...O hydrogen bonds, underscore their potential in forming stable molecular arrangements with applications in drug design and molecular engineering (Nada Kosutić Hulita et al., 2005).
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-11-5-4-6-13(14-11)19-12-7-9-16(10-8-12)20(17,18)15(2)3/h4-6,12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVCZKCIAQHPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-[(6-methylpyridin-2-YL)oxy]piperidine-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)
![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965411.png)
![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)


